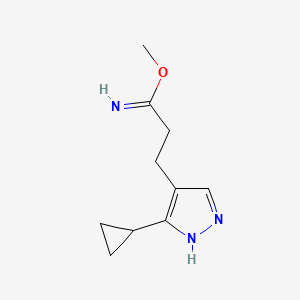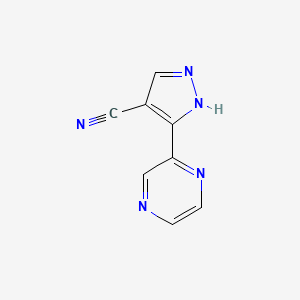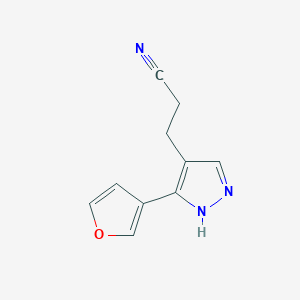![molecular formula C12H14N4 B1482338 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097970-28-8](/img/structure/B1482338.png)
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a complex organic compound belonging to the class of imidazo[1,2-b]pyrazoles This compound features a fused bicyclic structure with a cyclobutyl group, an ethyl group, and a carbonitrile group attached to the imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors, such as 1H-imidazole derivatives, under specific reaction conditions. The cyclobutyl and ethyl groups are then introduced through subsequent functionalization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction environments to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the carbonitrile group to a carboxamide group.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide.
Reduction: 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-amine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: A closely related compound with a carboxamide group instead of a carbonitrile group.
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-amine: Another derivative with an amine group replacing the carbonitrile group.
Uniqueness: 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWSVBYWIFEPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















